MeIQx-d3

Description

Properties

IUPAC Name |

8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425997 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122457-31-2 | |

| Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Analysis of MeIQx-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 (MeIQx-d3), a deuterated internal standard crucial for the accurate quantification of the dietary carcinogen MeIQx. This document details the metabolic pathways of MeIQx and provides established experimental protocols for its extraction and analysis, adhering to the highest standards of scientific rigor.

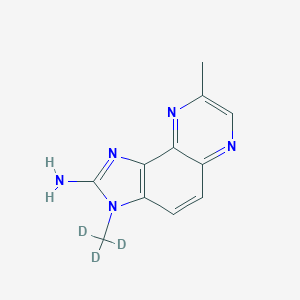

Chemical Structure of MeIQx and this compound

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish.[1][2][3] Its chemical structure consists of a quinoxaline (B1680401) ring fused with an imidazole (B134444) ring, substituted with an amino group and two methyl groups.

This compound is the stable isotope-labeled analog of MeIQx, where the three hydrogen atoms of the N-methyl group at position 3 are replaced with deuterium (B1214612) atoms (N-methyl-d3).[4] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio.

Chemical Structure of this compound:

Molecular Formula: C₁₁H₈D₃N₅

IUPAC Name: 2-Amino-3-(methyl-d3)-8-methyl-3H-imidazo[4,5-f]quinoxaline

Quantitative Data

The following tables summarize key quantitative data related to the analysis and occurrence of MeIQx.

Table 1: Quantification of MeIQx in Food Samples

| Food Product | Cooking Method | MeIQx Concentration (ng/g) | Reference |

| Fried Meat | Not specified | 5.1 - 8.3 | [5] |

| Meat Extracts | Not specified | <1 - 44 | [5] |

| Fried Bacon | 175°C | 0.2 | [6] |

| Fried Bacon | 225°C | 4.5 | [6] |

| Roasted Pork Loin | In roasting bag | 5.9 (total HAAs) | [7] |

Table 2: Analytical Method Performance for MeIQx Quantification

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |

| UPLC-ESI/MS/MS | Urine | ~5 pg/mL | [8] |

| HPLC-FLD/DAD | Meat | 1 ng/g (for MeIQx) | [7] |

| GC-MS | Food | 0.05 ng/g | [1] |

Table 3: Urinary Excretion of MeIQx and its Metabolites in Humans

| Analyte | Percentage of Ingested Dose Excreted in Urine (0-12h) | Reference |

| Total MeIQx (unmetabolized + conjugates) | 10.5 ± 3.5% | [1] |

Experimental Protocols

Synthesis of this compound (Adapted General Protocol)

-

Precursor Synthesis: Synthesis of the precursor, 2-amino-8-methyl-3H-imidazo[4,5-f]quinoxaline (nor-MeIQx), would follow established synthetic routes for imidazoquinoxalines.

-

N-methylation with a Deuterated Reagent: The key step is the N-methylation of the imidazole nitrogen. This can be accomplished using a deuterated methylating agent. A general protocol for N-methylation is as follows[9]:

-

Dissolve the secondary amine precursor (nor-MeIQx) in a suitable solvent such as methanol (B129727).

-

Add a deuterated formaldehyde (B43269) source (e.g., paraformaldehyde-d2) and stir at room temperature.

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise at a controlled temperature (e.g., 0°C).

-

The reaction is stirred for several hours at room temperature to complete the reductive amination.

-

The reaction mixture is then worked up by filtration and evaporation of the solvent.

-

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography or preparative HPLC, to yield pure this compound.

Note: The synthesis of isotopically labeled standards is a specialized process often carried out by commercial suppliers like LGC Standards and Toronto Research Chemicals.

Extraction and Quantification of MeIQx from Food Samples

The following is a widely used solid-phase extraction (SPE) method for the isolation of MeIQx from cooked meat samples, followed by HPLC analysis.[7][10]

-

Sample Homogenization: A known weight of the cooked food sample is homogenized.

-

Internal Standard Spiking: A precise amount of this compound internal standard is added to the homogenate.

-

Extraction: The sample is extracted with a suitable solvent, such as methanol or an acidic aqueous solution, often with heating or sonication.[10]

-

Liquid-Liquid Partitioning: An acid-base partitioning step is often employed to remove interfering lipids and other matrix components.[10]

-

Solid-Phase Extraction (SPE): The aqueous extract is loaded onto an SPE cartridge (e.g., C18 or a specialized sorbent like "blue cotton").[10]

-

The cartridge is washed with appropriate solvents to remove impurities.

-

MeIQx and this compound are eluted with a solvent mixture, typically containing methanol and ammonia.

-

-

Analysis by HPLC or UPLC-MS/MS: The eluate is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by a validated chromatographic method coupled to a mass spectrometer.[8] Quantification is achieved by comparing the peak area ratio of MeIQx to this compound against a calibration curve.

Mandatory Visualizations

Metabolic Pathways of MeIQx

The metabolic fate of MeIQx involves both bioactivation to genotoxic species and detoxification pathways. The primary route of bioactivation is initiated by cytochrome P450 1A2 (CYP1A2).

Caption: Metabolic activation and detoxification pathways of MeIQx.

Experimental Workflow for MeIQx Analysis in Food

The following diagram illustrates a typical workflow for the quantitative analysis of MeIQx in food samples using an internal standard.

Caption: Workflow for the analysis of MeIQx in food samples.

References

- 1. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) - OEHHA [oehha.ca.gov]

- 4. 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 [lgcstandards.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry Method for Biomonitoring Cooked Meat Carcinogens and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of MeIQx-d3

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 (MeIQx-d3). It is intended for researchers, scientists, and drug development professionals. This document details the compound's characteristics, methods for its analysis, and its metabolic fate. This compound is the deuterium-labeled form of MeIQx, a potent mutagen and carcinogen found in cooked meats and fish.[1][2] Due to the isotopic labeling, this compound is an invaluable tool in metabolic studies and as an internal standard for quantitative analysis.[1]

Core Physical and Chemical Data

The fundamental properties of MeIQx and its deuterated analog, this compound, are summarized below. These properties are crucial for understanding the compound's behavior in experimental settings.

General Properties

| Property | Value | Reference |

| Chemical Name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 | [1] |

| Synonyms | 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine-d3 | [2][3] |

| Appearance | Solid | [2][4] |

| CAS Number | 122457-31-2 | [1] |

Physicochemical Properties of MeIQx (and this compound)

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈D₃N₅ | [1] |

| Molecular Weight | 216.26 g/mol | [1] |

| Melting Point | 295-300 °C (with slight decomposition) | [3][4] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [2][3] |

| logP | 1.01 | [4] |

| pKa₁ | 1.43 (secondary amine) | [4] |

| pKa₂ | 5.23 (secondary amine) | [4] |

Stability and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

-

Stability: MeIQx is reported to be stable under moderately acidic and alkaline conditions and in cold, dilute aqueous solutions when protected from light.[3] However, its nitrosated form, N-NO-MeIQx, shows decreased stability in acidic conditions, with significant degradation observed at pH 5.5 and below.[5][6]

-

Storage: For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate study and quantification of this compound.

Synthesis of MeIQx

An established method for the synthesis of MeIQx involves a multi-step process starting from 4-fluoro-o-phenylenediamine, achieving a 21% overall yield.[7] The final step introduces the 2-amino group via cyclization with cyanogen (B1215507) bromide. For isotopically labeled MeIQx, [¹⁴C]cyanogen bromide can be used in this final step.[7]

Analytical Quantification

MeIQx and its deuterated internal standard, this compound, are often quantified in biological and food matrices using a combination of extraction, purification, and chromatographic techniques.

-

Extraction: The process typically begins with methanol extraction, followed by acid-base partitioning to separate the compound from the matrix.[3]

-

Purification: Solid-phase extraction using materials like "blue cotton" (cellulose with covalently bound CI Reactive Blue 21) is a common method for adsorbing MeIQx from aqueous solutions.[3] The adsorbed compound is then eluted with an ammonia-methanol solution.[3] Immunoaffinity chromatography using monoclonal antibodies specific to MeIQx can also be employed for highly selective purification.[3]

-

Analysis: Quantification is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][3] The use of a deuterium-labeled internal standard like this compound is crucial for accurate quantification by correcting for extraction losses and matrix effects.[3]

Metabolic Activation and Signaling Pathway

MeIQx is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process primarily occurs in the liver.

The metabolic activation of MeIQx is initiated by N-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[2] The resulting N-hydroxy-MeIQx is then further activated through O-acetylation by N-acetyltransferase 2 (NAT2).[2] This final reactive metabolite can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[2][8]

In humans, several metabolites of MeIQx have been identified in urine, including phase II conjugates such as sulfamates and glucuronides, as well as products of cytochrome P450-mediated oxidation.[9] The formation of 2-amino-8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxaline (8-CH2OH-MeIQx) and the genotoxic metabolite 2-(hydroxyamino)-3,8-dimethylimidazo-[4,5-f]quinoxaline (NHOH-MeIQx) are both catalyzed by CYP1A2.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-3,4-dimethylimidazo(4,5-f)quinoline | C12H12N4 | CID 62274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of MeIQx-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 (MeIQx-d3). This deuterated isotopologue of MeIQx is a critical internal standard for accurate quantification in mass spectrometry-based bioanalytical studies. MeIQx, a heterocyclic amine found in cooked meats, is a potent mutagen and carcinogen, making precise measurement of its exposure and metabolism essential.

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a well-established dietary carcinogen that requires metabolic activation to exert its genotoxic effects.[1] Accurate and sensitive quantification of MeIQx in biological matrices is crucial for toxicological studies and human exposure assessment. Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[2][3] This guide outlines a detailed methodology for the chemical synthesis and subsequent purification of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from established synthetic routes for unlabeled MeIQx.[2] A plausible approach involves the introduction of a deuterated methyl group at the N-3 position of the imidazoquinoxaline core.

Synthetic Scheme

The proposed synthetic pathway begins with the nitration of 2-amino-3-methylquinoxaline, followed by methylation with a deuterated reagent, reduction of the nitro group, and subsequent cyclization to form the imidazole (B134444) ring.

Experimental Protocol

Step 1: Nitration of 2-amino-3-methylquinoxaline

-

Dissolve 2-amino-3-methylquinoxaline in concentrated sulfuric acid at 0°C.

-

Add fuming nitric acid dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-3-methyl-5-nitroquinoxaline.

Step 2: N-methylation with Deuterated Methyl Iodide

-

Suspend 2-amino-3-methyl-5-nitroquinoxaline and potassium carbonate in anhydrous dimethylformamide (DMF).

-

Add deuterated methyl iodide (CD3I) to the suspension.

-

Heat the reaction mixture at 80°C for 4 hours under an inert atmosphere.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 2-(methylamino-d3)-3-methyl-5-nitroquinoxaline.

Step 3: Reduction of the Nitro Group

-

Dissolve the product from Step 2 in ethanol (B145695).

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield 5,6-diamino-3-methyl-2-(methylamino-d3)quinoxaline.

Step 4: Imidazole Ring Formation

-

Dissolve the diamino compound from Step 3 in a mixture of ethanol and water.

-

Add cyanogen (B1215507) bromide (CNBr) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Neutralize the reaction with aqueous ammonia.

-

Collect the precipitate by filtration, wash with water, and dry to yield crude this compound.

Purification of this compound

The crude this compound requires a multi-step purification process to achieve the high purity necessary for its use as an internal standard. The purification strategy typically involves a combination of column chromatography and high-performance liquid chromatography (HPLC).

Purification Protocol

Step 1: Solid-Phase Extraction (SPE)

-

Dissolve the crude this compound in a minimal amount of methanol (B129727).

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the this compound with methanol.

Step 2: Sephadex LH-20 Column Chromatography

-

Concentrate the methanolic eluate from SPE.

-

Dissolve the residue in methanol.

-

Load the sample onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify those containing this compound.

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Pool and concentrate the fractions containing this compound from the Sephadex column.

-

Dissolve the residue in the HPLC mobile phase.

-

Inject the sample onto a semi-preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | 2-amino-3-methyl-5-nitroquinoxaline | 2-amino-3-methylquinoxaline | 1:1.2 | 1.28 | 1.05 | 82 |

| 2 | 2-(methylamino-d3)-3-methyl-5-nitroquinoxaline | 2-amino-3-methyl-5-nitroquinoxaline | 1:1.5 | 1.15 | 0.95 | 83 |

| 3 | 5,6-diamino-3-methyl-2-(methylamino-d3)quinoxaline | 2-(methylamino-d3)-3-methyl-5-nitroquinoxaline | 1:1 | 0.82 | 0.72 | 88 |

| 4 | This compound (crude) | 5,6-diamino-3-methyl-2-(methylamino-d3)quinoxaline | 1:1.1 | 0.88 | 0.75 | 85 |

Table 2: Purity and Characterization of this compound

| Parameter | Method | Result |

| Purity | HPLC-UV (254 nm) | >99% |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | 216.1381 (M+H)+ |

| Isotopic Purity | Mass Spectrometry | >98% D3 |

| 1H NMR | 500 MHz | Consistent with expected structure |

| Melting Point | Differential Scanning Calorimetry | 296-299 °C |

Mandatory Visualizations

Experimental Workflow

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of MeIQx-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of the deuterated internal standard, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 (MeIQx-d3), in the precise quantification of its non-labeled analog, MeIQx. MeIQx is a mutagenic and carcinogenic heterocyclic amine formed in cooked meats and fish, making its accurate measurement critical for food safety assessment and toxicological studies. The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in mass spectrometry-based bioanalysis, ensuring the highest accuracy and reliability of analytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample at the earliest stage of analysis. This compound is chemically identical to the analyte of interest (MeIQx) but has a different mass due to the incorporation of deuterium (B1214612) atoms.

Because of their near-identical physicochemical properties, both MeIQx and this compound exhibit the same behavior throughout the entire analytical workflow, including extraction, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

The mass spectrometer, however, can readily distinguish between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate quantification of the analyte can be achieved, effectively correcting for variations in sample recovery and instrument response.

Data Presentation: Quantitative Performance of this compound

The use of this compound as an internal standard has been validated in numerous studies for the analysis of MeIQx in various complex matrices. The following tables summarize key quantitative data from published methods, demonstrating the robustness and sensitivity of this approach.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Quantification (LOQ) | Human Urine | UPLC-MS/MS | ~5 pg/mL | [1] |

| Spiked Meat Extract | LC-MS/MS | 0.01 - 10 ng/g | [2] | |

| Meat Products | HPLC-MS/MS | 3 ng/g | [3] | |

| Recovery | Meat Products | QuEChERS-LC-MS/MS | 52.39 - 116.88% | [2] |

| Meat Products | LLE-SPE-LC-MS/MS | 79.80 - 117.64% | [2] | |

| Meat Products | SPE-HPLC-MS/MS | up to 90.9% | [3] | |

| Precision (RSD) | Meat Products | QuEChERS-LC-MS/MS | < 15.15% | [2] |

| Meat Products | LLE-SPE-LC-MS/MS | < 15.15% | [2] | |

| Human Urine | UPLC-MS/MS | ≤10% (intraday and interday) | [1] |

Experimental Protocols: Detailed Methodologies

This section provides detailed experimental protocols for the analysis of MeIQx using this compound as an internal standard, covering both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for MeIQx in Food and Biological Matrices

This protocol is a composite based on established methods for the analysis of heterocyclic amines.

3.1.1. Sample Preparation (Meat Products)

Two common extraction methods are presented: Solid-Phase Extraction (SPE) and a QuEChERS-based approach.

-

Solid-Phase Extraction (SPE) Method:

-

Homogenize 1-2 grams of the meat sample.

-

Spike the homogenized sample with a known amount of this compound internal standard solution.

-

Perform alkaline hydrolysis of the sample.

-

Extract the analytes using an Oasis MCX SPE cartridge.[3]

-

Wash the cartridge to remove interfering matrix components.

-

Elute MeIQx and this compound from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

-

Homogenize 1-2 grams of the meat sample.

-

Spike with this compound internal standard.

-

Add acetonitrile (B52724) and shake vigorously to extract the analytes.

-

Add a salt mixture (e.g., MgSO₄, NaCl) to induce phase separation.

-

Centrifuge the sample.

-

Take an aliquot of the acetonitrile (upper) layer for cleanup.

-

Perform dispersive SPE (dSPE) cleanup using a sorbent mixture (e.g., PSA, C18).[2]

-

Centrifuge and take the supernatant for LC-MS/MS analysis.

-

3.1.2. UPLC-MS/MS Parameters

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or similar |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of MeIQx from matrix interferences |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo, SCIEX QTRAP) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| SRM Transitions | MeIQx: 214.1 → 199.1 (Collision Energy: 30 eV) [²H₃C]-MeIQx: 217.1 → 199.1 (Collision Energy: 30 eV)[1] |

| Dwell Time | 10 ms[1] |

GC-MS Method for MeIQx in Biological Samples

This protocol is based on established methods for trace analysis of similar compounds using a deuterated internal standard.

3.2.1. Sample Preparation and Derivatization

-

Extract the sample (e.g., urine, tissue homogenate) spiked with this compound using a suitable technique like liquid-liquid extraction or solid-phase extraction.

-

Evaporate the extract to dryness.

-

Derivatize the analytes to enhance their volatility and thermal stability for GC analysis. A common derivatization agent for amines is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

3.2.2. GC-MS/MS Parameters

| Parameter | Setting |

| GC System | Agilent 7890B GC or similar |

| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector | Splitless mode at 250 °C |

| Oven Program | Initial temperature of 60°C, hold for 1 min, then ramp to 300°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 7000 series) |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI) |

| Monitored Ions | Specific ions for the derivatized MeIQx and this compound would be selected based on their mass spectra. |

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: The principle of using this compound as an internal standard for accurate quantification.

Caption: A generalized experimental workflow for the analysis of MeIQx using this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of the carcinogenic heterocyclic amine MeIQx in a variety of complex matrices. Its mechanism of action, based on the principles of isotope dilution mass spectrometry, effectively compensates for analytical variability, leading to high-quality data that is essential for risk assessment in food safety and for advancing research in drug development and toxicology. The detailed protocols and performance data presented in this guide serve as a valuable resource for scientists and researchers in these critical fields.

References

- 1. An Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry Method for Biomonitoring Cooked Meat Carcinogens and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

Technical Guide: MeIQx-d3 Certified Reference Material in Quantitative Analysis and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and applications of MeIQx-d3, a certified reference material essential for the accurate quantification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). MeIQx is a potent mutagen and carcinogen formed during the cooking of meat and fish. The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in analytical methods aimed at understanding human exposure and the metabolic fate of this compound.

Commercial Availability

This compound certified reference material is available from several specialized chemical suppliers. While a specific Certificate of Analysis should always be requested from the supplier at the time of purchase, the following companies are recognized providers of this compound or similar stable isotope-labeled standards:

-

MedchemExpress: A supplier of a wide range of research chemicals and biochemicals, including stable isotope-labeled compounds.[1]

-

Santa Cruz Biotechnology: Offers a broad portfolio of biochemicals, antibodies, and other research reagents, including deuterated standards.[2]

-

Toronto Research Chemicals (a part of LGC Group): Specializes in the synthesis of complex organic chemicals for biomedical research and provides a variety of stable isotope-labeled compounds.

Technical Specifications: A Representative Certificate of Analysis

A Certificate of Analysis (CoA) for a certified reference material (CRM) is a critical document that provides detailed information about its identity, purity, and certified concentration. Researchers should always refer to the lot-specific CoA provided by the supplier. Below is a table summarizing the typical quantitative data found on a CoA for this compound.

| Parameter | Representative Specification | Method of Analysis |

| Identity | ||

| Chemical Name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 | 1H-NMR, Mass Spectrometry |

| CAS Number | Not consistently assigned; inquire with supplier | - |

| Molecular Formula | C11H8D3N5 | Mass Spectrometry |

| Molecular Weight | 216.26 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity (by HPLC) | ≥98% | HPLC-UV |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Certified Concentration | ||

| Concentration (in solution) | 100 µg/mL in Methanol (example) | Gravimetric Preparation & LC-MS/MS |

| Uncertainty | ± 2% | Statistical Analysis |

| Storage Conditions | ||

| Long-term Storage | -20°C or -80°C | Stability Studies |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of MeIQx in various matrices, particularly in food and biological samples, using mass spectrometry-based methods.

Protocol 1: Quantification of MeIQx in Cooked Meat Samples using LC-MS/MS

This protocol outlines a general procedure for the extraction, purification, and analysis of MeIQx from a cooked meat matrix.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize a known weight (e.g., 10 g) of the cooked meat sample.

-

Spiking with Internal Standard: Add a precise amount of this compound solution (e.g., 50 ng) to the homogenized sample.

-

Extraction: Employ a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction. A common approach involves initial extraction with an organic solvent like methanol, followed by pH adjustment and further partitioning.

2. Sample Purification:

-

Solid-Phase Extraction (SPE): Utilize a multi-step SPE cleanup to remove interfering matrix components. This often involves a combination of cation exchange and reversed-phase cartridges.

-

Immunoaffinity Chromatography: For highly selective purification, immunoaffinity columns with antibodies specific to MeIQx can be used.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MeIQx: Monitor the transition from the precursor ion (m/z 214.1) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 217.1) to its corresponding product ion.

-

-

Quantification: Calculate the concentration of MeIQx in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MeIQx and a constant concentration of this compound.

-

Signaling Pathways and Metabolic Activation of MeIQx

Understanding the metabolic activation of MeIQx is crucial for assessing its carcinogenicity. MeIQx itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.

Metabolic Activation Pathway

The primary pathway for MeIQx activation involves a two-step enzymatic process predominantly occurring in the liver:

-

N-Hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2 and to a lesser extent CYP1A1, catalyze the N-hydroxylation of the exocyclic amino group of MeIQx to form N-hydroxy-MeIQx.

-

O-Acetylation: The N-hydroxy-MeIQx intermediate is then subject to O-acetylation by N-acetyltransferase 2 (NAT2). This results in the formation of a highly reactive N-acetoxy-MeIQx ester.

The resulting electrophilic nitrenium ion can then covalently bind to DNA, primarily at the C8 position of guanine, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis. Genetic polymorphisms in the NAT2 gene can lead to different acetylation phenotypes (rapid, intermediate, and slow acetylators), which may influence an individual's susceptibility to the carcinogenic effects of MeIQx.

Experimental Workflow for MeIQx Quantification

The following diagram illustrates a typical workflow for the quantification of MeIQx in a food sample using this compound as an internal standard.

References

MeIQx-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 (MeIQx-d3), a deuterated isotopologue of the dietary carcinogen MeIQx. This document details its fundamental properties, primary applications, and the methodologies for its use in quantitative analysis.

Core Compound Data

This compound serves as an essential internal standard for the accurate quantification of MeIQx in various complex matrices, including biological specimens and cooked foods.[1] Its physical and chemical properties are closely related to its non-deuterated counterpart.

| Property | Value | Reference |

| CAS Number | 122457-31-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₈D₃N₅ | --INVALID-LINK-- |

| Molecular Weight | 216.26 g/mol | Calculated |

| Appearance | Pale orange to brown crystalline solid | Inferred from MeIQx[2] |

| Solubility | Soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water (0.71 mg/mL, requires sonication and warming). | [1][2] |

| Melting Point | 295-300 °C (with slight decomposition) | Inferred from MeIQx[2][3] |

| Storage | Store at -20°C for up to one month or at -80°C for up to six months. | [1] |

Synthesis and Isotopic Labeling

A plausible synthetic route involves the methylation of a suitable precursor, 6-amino-3-methyl-5-nitroquinoxaline, using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I). This is followed by reduction of the nitro group to an amino group and subsequent cyclization with cyanogen (B1215507) bromide to form the imidazoquinoxaline ring system.[3]

The purity and isotopic enrichment of the final product are critical for its use as an internal standard and should be verified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods for the precise quantification of MeIQx.[1] Its utility stems from its chemical and physical similarity to MeIQx, ensuring it behaves almost identically during sample extraction, purification, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer.

Experimental Workflow for MeIQx Quantification

A typical workflow for the quantification of MeIQx in a food or biological sample using this compound as an internal standard is outlined below.

Detailed Experimental Protocol: Quantification of MeIQx in Beef Extract

This protocol is a composite of methodologies described in the literature for the analysis of heterocyclic amines in food matrices.[3][4]

1. Sample Preparation and Extraction:

-

Homogenize 10 g of cooked beef extract.

-

Spike the homogenate with a known amount of this compound solution in methanol.

-

Perform a solid-phase extraction using a C18 cartridge to isolate the heterocyclic amines.

-

The extraction may involve an initial acid-base partitioning to remove interfering substances.[3]

2. Purification:

-

Further purify the extract using immunoaffinity chromatography with monoclonal antibodies specific for MeIQx and related compounds, or by using "blue cotton" (cellulose with covalently bound CI Reactive Blue 21 dye) which adsorbs planar molecules like MeIQx.[3]

-

Elute the analytes from the purification column.

3. Instrumental Analysis (LC-MS/MS):

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

MeIQx: Monitor the transition of m/z 214.1 -> 199.1.

-

This compound: Monitor the transition of m/z 217.1 -> 202.1.

-

-

The specific fragmentation pattern can be determined by direct infusion of the standards.

-

4. Quantification:

-

Construct a calibration curve using known concentrations of MeIQx standard, each spiked with the same amount of this compound.

-

Calculate the concentration of MeIQx in the sample by comparing the peak area ratio of the endogenous MeIQx to the this compound internal standard against the calibration curve.

Metabolic Fate and Toxicological Profile of the Parent Compound (MeIQx)

This compound is expected to have a metabolic profile very similar to that of MeIQx, although minor differences in the rate of metabolism may occur due to the kinetic isotope effect. MeIQx is a known mutagen and carcinogen that requires metabolic activation to exert its toxic effects.[5]

The primary metabolic activation pathway of MeIQx is initiated by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of N-hydroxy-MeIQx. This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive esters that can bind to DNA, forming adducts that can lead to mutations and cancer initiation.

Detoxification pathways for MeIQx also exist, including glucuronidation and sulfation. The balance between bioactivation and detoxification pathways is a critical determinant of individual susceptibility to the carcinogenic effects of MeIQx.

MeIQx Bioactivation and Detoxification Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Quantification of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in beef extracts by liquid chromatography with electrochemical detection (LCEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

A Technical Guide to Isotopic Labeling in MeIQx-d3 for Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MeIQx-d3 (2-amino-3-(methyl-d3)-8-methylimidazo[4,5-f]quinoxaline), a crucial tool in the field of analytical chemistry and toxicology. It details the principles of its use as an internal standard, its application in quantitative mass spectrometry, and the metabolic pathways of its unlabeled analogue, MeIQx.

Introduction to MeIQx and Isotopic Labeling

MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic aromatic amine (HAA) that forms during the high-temperature cooking of muscle meats and fish.[1][2] Classified as a mutagenic and carcinogenic compound, its accurate quantification in food, biological fluids, and toxicological studies is of significant importance for risk assessment.[3]

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantifying trace-level analytes in complex matrices. This technique relies on a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte with one or more atoms replaced by a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N). This compound is the deuterated analogue of MeIQx and serves as an ideal internal standard for this purpose.[4] It is chemically identical to MeIQx and co-elutes chromatographically, but is distinguished by its higher mass. This allows it to correct for variations in sample preparation, extraction recovery, and instrument response, ensuring highly accurate and precise quantification.[5]

The this compound Isotope Label

The designation "d3" in this compound signifies that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. In the commercially available standard, this labeling is applied to the methyl group at the N-3 position of the imidazole (B134444) ring. This specific placement ensures the label is stable and not prone to back-exchange with hydrogen during sample processing.

Below is a diagram illustrating the chemical structures of both native MeIQx and its deuterated internal standard, this compound.

Physicochemical Properties

The introduction of three deuterium atoms results in a predictable mass shift, which is fundamental to its use in mass spectrometry.

| Property | MeIQx (Unlabeled) | This compound (Labeled Internal Standard) |

| Chemical Formula | C₁₁H₁₁N₅ | C₁₁H₈D₃N₅ |

| Average Molar Mass | 213.24 g/mol [6] | 216.26 g/mol |

| Nominal Mass Shift | N/A | +3 Da |

| CAS Number | 77500-04-0[6] | 122457-31-2[4] |

Application in Quantitative Analysis (LC-MS/MS)

This compound is indispensable for the accurate quantification of MeIQx using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow involves spiking the sample with a known amount of this compound at the earliest stage of sample preparation.

Analytical Workflow

The following diagram outlines the typical experimental workflow for quantifying MeIQx in a biological sample using isotope dilution.

Mass Spectrometry Parameters

Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor ions are selected and fragmented, and the resulting product ions are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| MeIQx | 214.1 | 199.1 | 30 |

| This compound | 217.1 | 199.1 | 30 |

| Table based on data from Turesky, et al. for analysis in human urine.[5] |

The key observation is that while the precursor ions differ by 3 Da, fragmentation results in the loss of the labeled methyl group, leading to a common product ion. This shared product ion is advantageous for ensuring consistent detection, though other transitions can also be used.

Experimental Protocol: MeIQx Quantification in Human Urine

This protocol is adapted from established methods for the biomonitoring of HAAs and their metabolites.[5]

1. Sample Preparation and Internal Standard Spiking: a. Centrifuge a 1 mL urine sample to pellet any precipitates. b. Transfer the supernatant to a new tube. c. Add 10 µL of a this compound internal standard working solution (e.g., at 10 ng/mL) to the urine sample. Vortex to mix.

2. Solid-Phase Extraction (SPE): a. Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX). b. Condition the cartridge sequentially with 2 mL of methanol (B129727) and 2 mL of water. c. Load the spiked urine sample onto the cartridge. d. Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences. e. Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

4. UPLC-MS/MS Analysis: a. UPLC System: Waters ACQUITY UPLC or equivalent. b. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient:

- 0-2 min: 5% B

- 2-10 min: Linear gradient to 65% B

- 10-11 min: Ramp to 95% B, hold for 1 min

- 12-13 min: Return to 5% B and re-equilibrate. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode. i. MRM Transitions: Monitor the transitions specified in the table above.

5. Data Analysis and Quantification: a. Integrate the peak areas for both the MeIQx and this compound MRM transitions. b. Calculate the Area Ratio (MeIQx Peak Area / this compound Peak Area). c. Construct a calibration curve by plotting the Area Ratio versus the concentration of calibration standards. d. Determine the concentration of MeIQx in the sample by interpolating its Area Ratio from the calibration curve.

MeIQx Metabolic Activation Pathway

Understanding the metabolism of MeIQx is critical for toxicological studies. MeIQx is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects. The primary bioactivation pathway involves cytochrome P450 enzymes, particularly CYP1A2.[7][8][9]

The following diagram illustrates the simplified metabolic activation (bioactivation) and a competing detoxification pathway for MeIQx.

The key bioactivation step is the N-hydroxylation of the exocyclic amino group by CYP1A2.[7] The resulting N-hydroxy-MeIQx can be further esterified by N-acetyltransferases (NAT2) or sulfotransferases (SULTs) to form a highly reactive electrophile that readily binds to DNA, forming adducts that can initiate carcinogenesis.[6] Competing detoxification pathways, such as direct glucuronidation of the parent compound by UDP-glucuronosyltransferases (UGTs), lead to more water-soluble conjugates that are readily excreted.[10]

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in a model system by heating creatinine, glycine and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Ultra Performance Liquid Chromatography – Tandem Mass Spectrometry Method for Biomonitoring Cooked Meat Carcinogens and Their Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. N-oxidative metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans: excretion of the N2-glucuronide conjugate of 2-hydroxyamino-MeIQx in urine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Genotoxicity and Carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][2] Due to its widespread presence in the human diet and potent mutagenic activity, MeIQx has been the subject of extensive toxicological research. The International Agency for Research on Cancer (IARC) has classified MeIQx as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[1][3] This technical guide provides an in-depth review of the genotoxic and carcinogenic properties of MeIQx, detailing its metabolic activation, molecular mechanisms of damage, and the experimental evidence from key in vitro and in vivo studies. It is intended for researchers, scientists, and professionals in the fields of toxicology, oncology, and drug development.

Metabolic Activation and Detoxification: The Critical Balance

The biological activity of MeIQx is entirely dependent on its metabolic fate. The parent compound is chemically inert and requires metabolic activation to exert its genotoxic effects. This process is primarily carried out by a series of Phase I and Phase II enzymes, which convert MeIQx into highly reactive electrophilic intermediates capable of binding to DNA. Concurrently, competing detoxification pathways work to neutralize and eliminate the compound and its metabolites.

Bioactivation Pathway: The principal bioactivation route begins with the N-hydroxylation of the exocyclic amino group of MeIQx, a reaction predominantly catalyzed by cytochrome P450 1A2 (CYP1A2) in the liver.[4][5][6] Extrahepatic tissues may utilize CYP1A1 for this initial step.[7] The resulting metabolite, N-hydroxy-MeIQx, is more reactive than the parent compound but requires further activation. This second step involves O-esterification by Phase II enzymes, primarily N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs), to form highly unstable N-acetoxy or N-sulfonyloxy esters.[7][8] These esters readily undergo spontaneous heterolytic cleavage to form a highly electrophilic nitrenium ion, which is the ultimate carcinogenic species that attacks DNA.[7]

Detoxification Pathway: Detoxification of MeIQx and its metabolites occurs through several competing pathways. The parent molecule can undergo direct conjugation with glucuronic acid or sulfate.[1] The N-hydroxy-MeIQx intermediate can also be detoxified through N-glucuronidation, a process that forms a stable conjugate excreted in the urine.[5][9] This N-glucuronidation pathway is a significant route of metabolism in humans and serves as a biomarker for the bioactivation of MeIQx.[5][9] Additionally, ring oxidation at the C-5 position by cytochrome P450 enzymes represents a major detoxification pathway in rodents, though it appears to be minor in humans.[9]

Genotoxicity Profile

MeIQx is a potent genotoxin that induces a range of genetic damage, from DNA adducts to gene mutations and chromosomal aberrations.

DNA Adduct Formation The hallmark of MeIQx's genotoxicity is the formation of covalent DNA adducts. The primary adduct formed is at the C8 position of guanine (B1146940), creating N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[7][10] A minor adduct at the N2 position of guanine has also been identified.[10] These bulky adducts distort the DNA helix and are recognized by the nucleotide excision repair (NER) pathway.[7] If not repaired, they can lead to mutations during DNA replication. Studies in rats have demonstrated a clear dose-dependent relationship between MeIQx administration and the level of DNA adducts in the liver.[11]

| Dose in Diet (ppm) | Duration | Species/Tissue | Adduct Level (adducts per 10⁷ nucleotides) | Reference |

| 0.4 | 1 week | Rat Liver | 0.04 | [11] |

| 4 | 1 week | Rat Liver | 0.28 | [11] |

| 40 | 1 week | Rat Liver | 3.34 | [11] |

| 400 | 1 week | Rat Liver | 39.0 | [11] |

| 400 | 4 weeks | Rat Liver | 110.0 | [11] |

Gene Mutations The formation of dG-C8-MeIQx adducts is highly mutagenic. Transgenic rodent (TGR) mutation assays have been instrumental in quantifying the mutagenic potential of MeIQx in vivo. Studies using gpt delta transgenic mice revealed a dose-dependent increase in mutant frequencies in the liver. The predominant type of mutation observed is a G:C to T:A transversion, which is a characteristic signature of bulky C8-guanine adducts.[12]

| Dose in Diet (ppm) | Duration | Species/Tissue | Fold Increase in gpt Mutant Frequency (vs. Control) | Predominant Mutation | Reference |

| 3 | 12 weeks | Mouse Liver | 1.2 (not significant) | G:C to T:A | [12] |

| 30 | 12 weeks | Mouse Liver | 2.3 | G:C to T:A | [12] |

| 300 | 12 weeks | Mouse Liver | 8.6 | G:C to T:A | [12] |

| 300 | 78 weeks | Mouse Liver | ~20.0 | G:C to T:A | [12] |

Other Genotoxic Effects In addition to forming DNA adducts and inducing gene mutations, MeIQx has been shown to cause a broader spectrum of genetic damage in various experimental systems. These effects include:

-

Sister Chromatid Exchange (SCE): Induced in human cells and rodent cells in vitro.[1]

-

Chromosomal Anomalies: Observed in rodent cells in vivo and in vitro.[1]

-

DNA Damage: Detected by methods such as the Comet assay and unscheduled DNA synthesis assays in primary hepatocytes.[1]

-

Recombinogenic Effects: Demonstrated in the Drosophila melanogaster SMART assay.[13]

Carcinogenicity Profile

The genotoxic activity of MeIQx translates to significant carcinogenic potential in animal models. Oral administration of MeIQx has been shown to induce tumors in multiple organs in both mice and rats.

Carcinogenicity in Rats Studies in Fischer 344 (F344) rats have consistently demonstrated the carcinogenicity of MeIQx, particularly in the liver, Zymbal gland, and skin. A dose-response study found that while benign tumors were present at lower doses, high-grade carcinomas were induced at higher concentrations, suggesting a non-linear response for carcinoma development.[14] Continuous feeding of 400 ppm MeIQx for 61 weeks resulted in a 100% incidence of hepatocellular carcinomas.[11]

| Dose in Diet (ppm) | Duration | Tumor Site | Tumor Type | Incidence (%) | Reference |

| 100 | 56 weeks | Liver, Zymbal Gland | Adenomas, Papillomas | (Benign tumors noted) | [14] |

| 200 | 56 weeks | Liver | Hepatocellular Carcinoma | 45 | [14] |

| 200 | 56 weeks | Zymbal Gland | Squamous Cell Carcinoma | 10 | [14] |

| 400 | 56 weeks | Liver | Hepatocellular Carcinoma | 94 | [14] |

| 400 | 56 weeks | Zymbal Gland | Squamous Cell Carcinoma | 56 | [14] |

| 400 | 429 days | Multiple Sites | See below | (High incidence) | [1] |

In the 429-day study, rats fed 400 ppm MeIQx developed hepatocellular carcinomas (males), squamous-cell carcinomas of the Zymbal gland (both sexes), skin (males), and clitoral gland (females).[1]

Carcinogenicity in Mice Studies in CDF1 mice also confirm the carcinogenic potential of MeIQx. Dietary administration leads to tumors primarily in the liver, with significant sex differences in susceptibility.

| Dose in Diet | Duration | Sex | Tumor Site | Tumor Type | Incidence (%) | Reference |

| 0.06% (600 ppm) | 84 weeks | Male | Liver | Liver Tumors | 43 | [15] |

| 0.06% (600 ppm) | 84 weeks | Female | Liver | Liver Tumors | 91 | [15] |

| 0.06% (600 ppm) | 84 weeks | Female | Lung | Lung Tumors | (Significantly higher) | [15] |

| 0.06% (600 ppm) | Both | - | - | Lymphomas/Leukemias | (Significantly higher) | [15] |

The higher susceptibility of female mice to MeIQx-induced liver tumors is consistent with genotoxicity findings, where female mice also showed greater increases in mutant frequencies in the liver.[16]

Key Experimental Methodologies

A variety of standardized and specialized assays are used to evaluate the genotoxicity and carcinogenicity of compounds like MeIQx.

Genotoxicity Assays

-

Transgenic Rodent (TGR) Mutation Assay: This in vivo assay is a cornerstone for quantifying gene mutations in any tissue.

-

Protocol Outline:

-

Animal Model: Use of transgenic mice or rats harboring multiple copies of a reporter gene (e.g., lacZ, lacI, or gpt) in their genome.

-

Dosing: Animals are administered the test compound (e.g., MeIQx in the diet) for a specified period (e.g., 4 to 78 weeks).[12][16]

-

Tissue Harvest: Target organs (e.g., liver, colon) are collected at the end of the treatment period.

-

DNA Extraction: High molecular weight genomic DNA is isolated from the tissues.

-

Phage Packaging & Plating: The reporter gene is recovered from the genomic DNA using in vitro lambda phage packaging. The resulting phages are plated on indicator bacteria.

-

Mutation Scoring: Phages carrying a mutated reporter gene produce a distinct phenotype (e.g., plaque color), allowing for the calculation of the mutant frequency (MF).[12][16]

-

-

-

³²P-Postlabeling Assay for DNA Adducts: This highly sensitive method is used to detect and quantify bulky DNA adducts without prior knowledge of their structure.

-

Protocol Outline:

-

DNA Isolation: DNA is extracted from the tissues of treated animals.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to normal deoxynucleoside 3'-monophosphates and adducted deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: Adducts are enriched, often using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

-

³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Quantification: Adduct levels are quantified by autoradiography and scintillation counting, and expressed relative to the total number of nucleotides.[11]

-

-

Carcinogenicity Bioassays

-

Long-Term Rodent Bioassay: This is the gold standard for assessing carcinogenic potential.

-

Protocol Outline:

-

Animal Model: Typically involves groups of 50 male and 50 female rodents (e.g., F344 rats or CDF1 mice).

-

Dosing: The compound is administered for the majority of the animal's lifespan (e.g., 2 years), usually mixed in the diet at multiple dose levels.[14][15]

-

Observation: Animals are monitored daily for clinical signs of toxicity and palpable masses.

-

Necropsy & Histopathology: At the end of the study (or when moribund), a full necropsy is performed. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected, processed, and examined microscopically by a pathologist to identify and classify tumors.

-

Statistical Analysis: Tumor incidence in treated groups is statistically compared to the concurrent control group.

-

-

Molecular Consequences and Carcinogenic Pathway

The genotoxic events initiated by MeIQx are the first step in a multi-stage process of carcinogenesis. The pathway from exposure to tumor formation involves the fixation of DNA damage into permanent mutations, leading to the deregulation of critical cellular processes.

-

Exposure & Metabolism: Ingestion of MeIQx is followed by metabolic activation to the ultimate carcinogen, the nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion attacks DNA, primarily forming dG-C8-MeIQx adducts.

-

Mutational Signature: During DNA replication, the distorted DNA template at the site of the adduct can cause DNA polymerase to misinsert a base. For dG-C8-MeIQx, this frequently leads to the insertion of adenine (B156593) opposite the adducted guanine, resulting in a G:C to T:A transversion mutation after the next round of replication.[12]

-

Tumor Initiation: If these mutations occur in critical proto-oncogenes (e.g., Ras) or tumor suppressor genes (e.g., p53), they can lead to a loss of normal growth control, initiating the carcinogenic process.

-

Tumor Promotion & Progression: Subsequent events, which may be influenced by the chronic inflammation or cellular proliferation caused by tissue damage, promote the clonal expansion of initiated cells, leading to the development and progression of tumors.

Conclusion

MeIQx is a potent genotoxic and carcinogenic compound whose activity is intrinsically linked to its metabolic activation. The formation of dG-C8-MeIQx DNA adducts is the primary initiating event, leading to a characteristic G:C to T:A mutational signature. Extensive research using in vivo rodent models has firmly established a causal link between MeIQx exposure and the development of tumors in multiple organs, particularly the liver. The quantitative data from TGR assays and carcinogenicity bioassays highlight a clear dose-dependent effect, although the precise shape of the dose-response curve at very low, human-relevant exposures remains an area of active investigation. Understanding the detailed mechanisms of MeIQx toxicity is crucial for assessing human risk and developing strategies to mitigate exposure to this and other dietary carcinogens.

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carcinogenicities in mice and rats of IQ, MeIQ, and MeIQx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-oxidative metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in humans: excretion of the N2-glucuronide conjugate of 2-hydroxyamino-MeIQx in urine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effects of cigarette smoke and a heterocyclic amine, MeIQx on cytochrome P-450, mutagenic activation of various carcinogens and glucuronidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. DNA Adducts Formed by 2‐Amino‐3,8‐dimethylimidazo[4,5‐f]quinoxaline in Rat Liver: Dose‐Response on Chronic Administration | Semantic Scholar [semanticscholar.org]

- 12. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-response study of MeIQx carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

MeIQx-d3: A Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for research professionals and is not a substitute for a formal Safety Data Sheet (SDS). It is imperative to consult the official SDS provided by the manufacturer before handling MeIQx-d3. The information herein is compiled from publicly available data for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and its deuterated analog, this compound. The safety and handling precautions for MeIQx are considered broadly applicable to this compound due to the negligible impact of isotopic labeling on its fundamental chemical properties and associated hazards.

Introduction

This compound is the deuterated form of MeIQx, a heterocyclic aromatic amine and a potent mutagenic and carcinogenic compound.[1] Found in cooked meats and fish, MeIQx is a subject of extensive research in toxicology and oncology.[2] this compound is commonly used as an internal standard in quantitative analyses, such as mass spectrometry, for the detection and quantification of MeIQx in biological and environmental samples.[1] Given its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

Hazard Identification and Classification

MeIQx is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3][4] It is a suspected mutagen and genotoxin.[3]

GHS Hazard Statements (Presumed for this compound based on MeIQx):

-

H351: Suspected of causing cancer.

-

H341: Suspected of causing genetic defects.

Precautionary Statements (Presumed for this compound based on MeIQx):

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of MeIQx. These properties are expected to be nearly identical for this compound.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁N₅ | [2] |

| Molecular Weight | 213.2 g/mol | [2] |

| Appearance | Solid | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Toxicological Information

MeIQx is a potent mutagen that can induce liver tumors.[1] Its carcinogenicity has been demonstrated in various animal models.[3] The primary mechanism of its toxicity involves metabolic activation to reactive intermediates that can form adducts with DNA, leading to genetic mutations and potentially initiating carcinogenesis.[2]

Handling and Storage Precautions

Due to its carcinogenic nature, this compound must be handled with extreme caution in a controlled laboratory environment.

Engineering Controls:

-

Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.

-

Ventilation systems should be designed to prevent the recirculation of contaminated air.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves frequently and immediately if contaminated.

-

Lab Coat: A dedicated lab coat or disposable gown should be worn.

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

Handling Procedures:

-

Avoid creating dust or aerosols.

-

Use the smallest possible quantities of the compound.

-

Prepare solutions in a fume hood.

-

Thoroughly decontaminate all surfaces and equipment after use.

Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep in a secure, locked, and well-ventilated area designated for carcinogens.

-

Recommended storage temperature is -20°C.[1][5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Experimental Protocols and Workflows

Metabolic Activation Pathway of MeIQx

The genotoxicity of MeIQx is dependent on its metabolic activation, primarily by cytochrome P450 enzymes. The following diagram illustrates the key steps in this pathway.

Caption: Metabolic activation pathway of MeIQx leading to genotoxicity.

General Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling a potent carcinogen like this compound in a research setting.

Caption: General workflow for handling carcinogenic compounds.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Decontaminate the spill area thoroughly.

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety office for specific disposal procedures.

Conclusion

This compound is a valuable tool in biomedical research, but its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this document and, most importantly, the official Safety Data Sheet, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Natural Occurrence of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the parent compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and potential human carcinogen. MeIQx is a member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed in protein-rich foods during high-temperature cooking.[1] This guide details the conditions of its formation, quantitative data on its presence in various foodstuffs, methodologies for its detection and quantification, and the key signaling pathways implicated in its carcinogenic activity.

Formation of MeIQx

MeIQx is not naturally present in raw meat or fish but is formed during the cooking process through the Maillard reaction.[2] This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. The essential precursors for MeIQx formation are creatine (B1669601) or creatinine, specific amino acids (such as glycine), and sugars.[3] The formation of MeIQx is significantly influenced by cooking temperature, time, and method. High-temperature cooking methods such as frying, grilling, and barbecuing are most associated with higher concentrations of MeIQx.[4]

Quantitative Occurrence of MeIQx in Foods

MeIQx has been detected in a variety of cooked meat and fish products. The concentrations can vary widely depending on the type of food, cooking method, and degree of doneness. The following table summarizes quantitative data on MeIQx levels found in various food samples from several studies.

| Food Product | Cooking Method | MeIQx Concentration (ng/g) | Reference(s) |

| Fried Ground Beef | Pan-frying | 0.1 - 0.68 | [5] |

| Fried Beef Patties | Pan-frying | 1.3 - 2.4 | [5] |

| Cooked Beef | Not specified | up to 12 | [3] |

| Fried Chicken | Pan-frying | 0.09 - 0.78 | [6] |

| Barbecued Pork Belly | BBQ | up to 28.32 (as 7,8-DiMeIQx) | [7] |

| Various Cooked Meats | High-temperature cooking | up to 6 | [8] |

| Fried Tilapia | Frying | Levels can be inhibited by antioxidants | [9] |

Experimental Protocols for MeIQx Analysis

The quantification of MeIQx in food matrices is a complex analytical challenge due to its low concentrations (parts per billion range) and the presence of interfering compounds. The most common methodologies involve a multi-step process of extraction, purification, and instrumental analysis.

Representative Protocol for MeIQx Extraction and Quantification

This protocol represents a synthesis of commonly employed methods.

1. Sample Homogenization:

-

A known weight of the cooked food sample (typically 3-10 grams) is homogenized to ensure a uniform consistency.[3]

2. Extraction:

-

The homogenized sample is subjected to solvent extraction. A common method is pressurized liquid extraction (PLE) using a solvent mixture such as dichloromethane/acetone (50/50, v/v).[10] Alternatively, traditional methods involve extraction with solvents like methanol.[3]

3. Purification by Solid-Phase Extraction (SPE):

-

The crude extract is purified and concentrated using solid-phase extraction. This is a critical step to remove interfering matrix components.

-